molecular formula C17H23N5O2 B2507203 3-cyclopentyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide CAS No. 1002933-47-2

3-cyclopentyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide

Cat. No.: B2507203
CAS No.: 1002933-47-2
M. Wt: 329.404
InChI Key: WVBOBSIDFGBLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopentyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide is a useful research compound. Its molecular formula is C17H23N5O2 and its molecular weight is 329.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Insecticidal Applications

Research indicates that compounds with pyrimidine and pyrazole moieties, similar to the chemical structure , have been evaluated for their antimicrobial and insecticidal potential. For instance, the synthesis of pyrimidine-linked pyrazole heterocyclic compounds and their evaluation against certain microorganisms and insects have shown promising results (Deohate & Palaspagar, 2020). These findings suggest potential applications in developing new antimicrobial agents and insecticides.

Anticancer Applications

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, demonstrating the therapeutic potential of compounds with similar structures in cancer treatment (Rahmouni et al., 2016). Such studies contribute to the ongoing search for more effective and targeted cancer therapies.

Heterocyclic Synthesis

The compound's structure is related to research in heterocyclic chemistry, where it serves as a precursor or intermediate in synthesizing diverse heterocyclic compounds. These compounds have various applications, including the development of new materials, pharmaceuticals, and agrochemicals. For example, the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring has been reported, highlighting the versatility of such structures in chemical synthesis (Farag et al., 2009).

Immunomodulating Activity

Compounds with a similar chemical backbone have been synthesized and evaluated for their immunomodulating activity. Specific derivatives were found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, suggesting potential applications in developing immunomodulatory drugs (Doria et al., 1991).

Properties

IUPAC Name

3-cyclopentyl-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-11-10-16(24)20-17(18-11)22-14(9-12(2)21-22)19-15(23)8-7-13-5-3-4-6-13/h9-10,13H,3-8H2,1-2H3,(H,19,23)(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBOBSIDFGBLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.